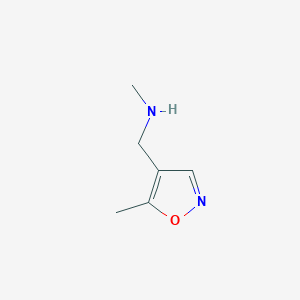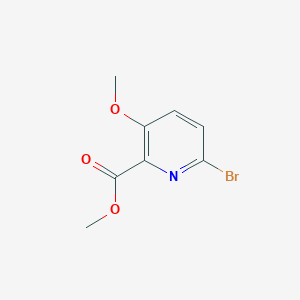
Methyl 6-bromo-3-methoxypicolinate
Vue d'ensemble
Description
“Methyl 6-bromo-3-methoxypicolinate” is a chemical compound with the molecular formula C8H8BrNO3 . It is used for research purposes .
Synthesis Analysis
The synthesis of “Methyl 6-bromo-3-methoxypicolinate” involves the use of diisobutylaluminium hydride in tetrahydrofuran and toluene at -78℃ for 1 hour . The reaction mixture is then added to saturated aqueous Rochelle salt, and the mixture is extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of “Methyl 6-bromo-3-methoxypicolinate” is represented by the InChI code: 1S/C8H8BrNO3/c1-12-5-3-4-6 (9)10-7 (5)8 (11)13-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 6-bromo-3-methoxypicolinate” is a solid compound . It has a molecular weight of 246.06 . The compound is stored in a dry condition at 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Methyl 6-bromo-3-methoxypicolinate is a valuable intermediate in the synthesis of complex molecules. For example, its derivatives have been synthesized and characterized to explore their structural and chemical properties. One study involved the synthesis of N-substituted acetamide derivatives with potential anti-tuberculosis activity. These compounds were characterized by X-ray diffraction, demonstrating the utility of Methyl 6-bromo-3-methoxypicolinate derivatives in medicinal chemistry research (Bai et al., 2011).
Drug Discovery and Development
In the realm of drug discovery, Methyl 6-bromo-3-methoxypicolinate derivatives have been evaluated for their biological activities. For instance, some derivatives have shown promise as inhibitors of tubulin polymerization, a mechanism that could be exploited in cancer therapy. The synthesis and biological evaluation of such compounds underscore the potential of Methyl 6-bromo-3-methoxypicolinate in the development of new therapeutic agents (Minegishi et al., 2015).
Material Science and Chemistry
Methyl 6-bromo-3-methoxypicolinate also finds applications in material science and chemistry. For example, its derivatives have been used to create fluorescent indicators sensitive to chloride ions. This application is particularly relevant in physiological measurements and environmental monitoring, showcasing the versatility of Methyl 6-bromo-3-methoxypicolinate derivatives in creating functional materials (Geddes et al., 2001).
Antioxidant Properties
Additionally, Methyl 6-bromo-3-methoxypicolinate derivatives have been explored for their antioxidant properties. Research on marine red algae has led to the isolation of bromophenols, including derivatives of Methyl 6-bromo-3-methoxypicolinate, which exhibit potent radical scavenging activities. These findings highlight the potential of such compounds in developing natural antioxidants for food and pharmaceutical applications (Li et al., 2011).
Safety And Hazards
“Methyl 6-bromo-3-methoxypicolinate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
“Methyl 6-bromo-3-methoxypicolinate” is primarily used for research purposes . Its future directions would depend on the outcomes of the research in which it is used. As a research chemical, it could potentially be used in the development of new synthetic methods or in the synthesis of new compounds.
Propriétés
IUPAC Name |
methyl 6-bromo-3-methoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-5-3-4-6(9)10-7(5)8(11)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKUBONGWWQNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743597 | |
| Record name | Methyl 6-bromo-3-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-3-methoxypicolinate | |
CAS RN |
945954-94-9 | |
| Record name | Methyl 6-bromo-3-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-Difluoroethyl)amino]ethan-1-ol](/img/structure/B1427620.png)
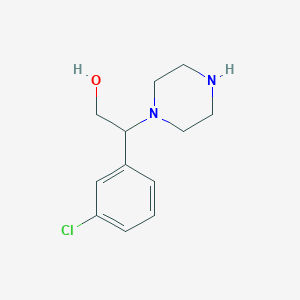
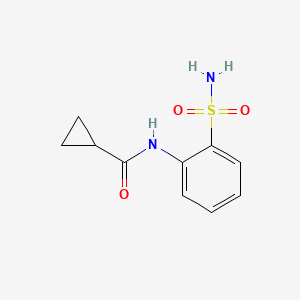
![1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid](/img/structure/B1427626.png)
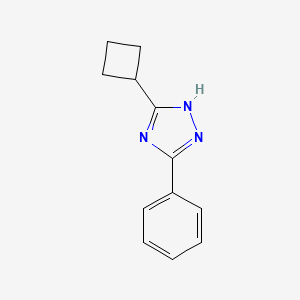


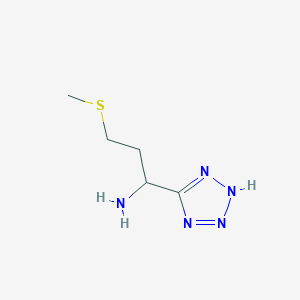
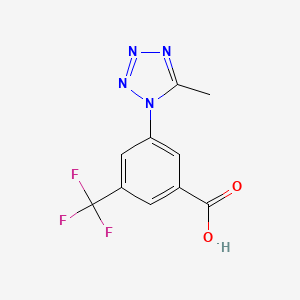
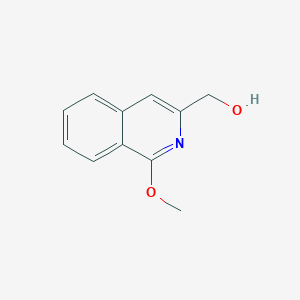

![Methyl[1-(morpholin-4-yl)propan-2-yl]amine](/img/structure/B1427638.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B1427639.png)
